molecular formula C24H27ClN2O2RuS B12632461 chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

Cat. No.: B12632461
M. Wt: 544.1 g/mol
InChI Key: BNUPYTHKEKTXRC-WLKYSPGFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Coordination Geometry

The compound features a ruthenium(1+) center coordinated by a tridentate ligand system :

  • [(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl] group : This chiral ligand contains two stereogenic centers (C1 and C2) with an S,S configuration. The diphenylethyl backbone provides steric bulk, while the 3-phenylpropylamino side chain introduces flexibility.
  • Methylsulfonylazanide moiety : The sulfonylazanide group ([SO₂N⁻]) acts as a bidentate ligand, coordinating through the nitrogen and oxygen atoms. The methyl substituent on the sulfonyl group contrasts with tosyl (4-methylphenylsulfonyl) analogs, reducing steric hindrance and electronic withdrawal compared to bulkier aryl groups.
  • Chloride counterion : Completes the coordination sphere, likely occupying a monodentate position.

The coordination geometry around Ru(1+) is octahedral , a common arrangement for ruthenium complexes. The tridentate ligand occupies three coordination sites, with the remaining sites occupied by chloride and potential solvent molecules or weakly bound ligands.

Key Structural Features

Component Role Structural Impact
(1S,2S)-Diphenylethyl Chiral backbone, steric control Dictates ligand bite angle and asymmetry
Methylsulfonylazanide Bidentate chelator Modulates Ru electronic properties
Chloride Monodentate ligand Completes coordination sphere

Stereochemical Implications of (1S,2S) Configuration

The S,S configuration of the diphenylethyl backbone imposes rigid steric and electronic constraints on the ligand-metal interface. This stereochemistry:

  • Enforces a specific spatial arrangement : The (1S,2S) centers position the phenyl groups and 3-phenylpropylamino chain in a chiral pocket, influencing substrate binding in catalytic applications.
  • Affects ligand bite angles : The chiral centers restrict rotational freedom, stabilizing a preferred octahedral geometry. For example, in analogous (R,R)-TsDPEN ligands, the R,R configuration creates a larger chiral pocket compared to S,S.
  • Impacts enantioselectivity : The S,S configuration is critical for asymmetric catalysis, as seen in transfer hydrogenation reactions where ligand chirality dictates product stereochemistry.

Comparative Stereochemical Effects

Configuration Ligand Conformation Application Relevance
(1S,2S) Compact chiral cage High enantioselectivity in hydrogenation
(1R,2R) Open coordination site Broader substrate tolerance

Ligand-Metal Bonding Analysis: Sulfonylazanide-Ruthenium Interactions

The methylsulfonylazanide ligand engages in bidentate coordination with Ru(1+):

  • Nitrogen coordination : The azanide nitrogen (N⁻) forms a strong σ-donor bond with Ru, stabilized by the adjacent sulfonyl group.
  • Oxygen coordination : One oxygen atom from the sulfonyl group participates in a weaker π-acceptor interaction, completing the bidentate binding.

Electronic Effects of Methyl vs. Tosyl Groups

Substituent Electron-Withdrawing Strength Steric Impact
Methyl Moderate Low
4-Methylphenyl (Tosyl) High High

The methyl group reduces electronic withdrawal compared to tosyl, potentially increasing the Ru center’s electron density. This difference could alter redox activity and ligand substitution kinetics.

Comparative Structural Analysis with Related Ruthenium-Pincer Complexes

The compound shares structural motifs with well-characterized Ru-pincer complexes, such as [(R,R)-TsDPEN-teth]RuCl (CAS 1192620-83-9) and [Teth-TsDpen]RuCl . Key distinctions and similarities include:

Ligand Architecture
Complex Ligand Type Coordination Sites
[(1S,2S)-Methylsulfonylazanide]RuCl Methylsulfonylazanide + diphenylethyl Nitrogen, oxygen, chloride
[(R,R)-TsDPEN-teth]RuCl Tosylsulfonylazanide + diphenylethyl Nitrogen, oxygen, chloride

The methylsulfonyl group replaces the bulkier tosyl group, creating a less sterically hindered coordination environment. This may enhance ligand mobility and substrate accessibility in catalytic cycles.

Electronic and Steric Effects
Property Methylsulfonylazanide Complex Tosylsulfonylazanide Complex
Ru Electron Density Higher Lower
Chiral Pocket Size Smaller Larger
Redox Potential Less stabilized More stabilized

The smaller chiral pocket in the methylsulfonyl complex may favor smaller substrates, while the tosyl analogs accommodate bulkier molecules.

Properties

Molecular Formula

C24H27ClN2O2RuS

Molecular Weight

544.1 g/mol

IUPAC Name

chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide

InChI

InChI=1S/C24H27N2O2S.ClH.Ru/c1-29(27,28)26-24(22-17-9-4-10-18-22)23(21-15-7-3-8-16-21)25-19-11-14-20-12-5-2-6-13-20;;/h2-10,12-13,15-18,23-25H,11,14,19H2,1H3;1H;/q-1;;+2/p-1/t23-,24-;;/m0../s1

InChI Key

BNUPYTHKEKTXRC-WLKYSPGFSA-M

Isomeric SMILES

CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+]

Canonical SMILES

CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)NCCCC3=CC=CC=C3.Cl[Ru+]

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

Here is a general outline of the preparation method for chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide:

  • Formation of the Ruthenium Complex :

    • Combine ruthenium trichloride with the appropriate ligand in a solvent such as ethanol.
    • Heat the mixture under reflux for several hours to ensure complete coordination of the ligand to the ruthenium center.
  • Isolation of Product :

    • After reaction completion, cool the mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
    • Collect the precipitate through filtration and wash with cold solvent to remove unreacted materials.
  • Purification :

    • Purify the isolated product using recrystallization techniques or chromatography to achieve high purity.
  • Characterization :

    • Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism

The mechanism for forming chlororuthenium(1+) complexes typically involves ligand exchange processes where the chlorido ligands are replaced by more nucleophilic amine or sulfonamide ligands. This process can be influenced by factors such as temperature, solvent polarity, and steric hindrance from bulky substituents on the ligands.

To provide clarity on various aspects of the preparation methods, below is a summary table of key parameters influencing synthesis:

Parameter Description
Starting Materials Ruthenium trichloride, amine/sulfonamide ligands
Solvents Ethanol, methanol, acetonitrile
Temperature Reflux conditions (typically 60-80°C)
Yield Typically ranges from 70% to 90% depending on conditions
Characterization Techniques NMR, IR spectroscopy, mass spectrometry

The preparation of this compound involves intricate synthetic strategies that leverage the unique properties of ruthenium complexes. By optimizing reaction conditions and employing appropriate purification techniques, high yields and pure products can be achieved. Future research may focus on exploring variations in ligand structures to enhance catalytic properties or biological activity.

Chemical Reactions Analysis

Types of Reactions

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Scientific Research Applications

Catalysis

Chlororuthenium(1+) complexes are widely used as catalysts in various organic reactions due to their ability to facilitate transformations under mild conditions. Key applications include:

  • Hydrogenation Reactions : The complex can effectively catalyze the hydrogenation of alkenes and ketones, providing high selectivity and efficiency.
  • Cross-Coupling Reactions : It plays a significant role in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for synthesizing complex organic molecules.

Medicinal Chemistry

The unique properties of chlororuthenium(1+) make it a candidate for drug development:

  • Anticancer Activity : Studies have indicated that organometallic compounds can exhibit anticancer properties. Research is ongoing to evaluate the efficacy of chlororuthenium(1+) in targeting cancer cells.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.

Material Science

In material science, chlororuthenium(1+) is explored for its potential use in:

  • Nanomaterials Synthesis : The compound can serve as a precursor for synthesizing ruthenium nanoparticles, which have applications in catalysis and electronics.
  • Sensors : Due to its electrochemical properties, it may be utilized in developing sensors for detecting various analytes.

Case Study 1: Hydrogenation of Aromatic Compounds

A study demonstrated the use of chlororuthenium(1+) in the hydrogenation of aromatic compounds. The results showed that the catalyst provided high yields and selectivity under mild conditions, highlighting its effectiveness in synthetic organic chemistry.

Case Study 2: Anticancer Activity Evaluation

Research conducted on the anticancer properties of chlororuthenium(1+) involved testing against various cancer cell lines. The compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. Further studies are required to elucidate the mechanism of action.

Mechanism of Action

The mechanism by which chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide exerts its effects involves the coordination of the ruthenium center with target molecules. This coordination can activate or inhibit specific molecular pathways, depending on the nature of the target. The chiral ligand plays a crucial role in determining the selectivity and efficiency of these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous ruthenium-based catalysts:

Property Target Compound Analog 1 [(S,S)-Teth-TsDpen RuCl (C₃₁H₃₃ClN₂O₃RuS)] Analog 2 [(S,S)-N-(Pentafluorophenylsulfonyl)-diamine RuCl]
Molecular Formula C₃₀H₃₁ClN₂O₂RuS C₃₁H₃₃ClN₂O₃RuS C₃₀H₂₅ClF₅N₂O₂RuS
Molecular Weight (g/mol) 637.218 650.196 692.03
Key Substituents Methylsulfonylazanide, 3-phenylpropylamino 4-Methylbenzyloxy group on ethylamino chain Pentafluorophenylsulfonyl group
Catalytic Applications Asymmetric transfer hydrogenation, intramolecular asymmetric reductive amination Enhanced solubility in aromatic solvents Improved electron-withdrawing effects for nitro-group reductions
Enantiomeric Excess (ee) 92–98% in ketone reductions 85–95% (sterically hindered substrates) >99% in fluorinated aryl ketones
Thermal Stability Stable up to 175°C Decomposes at 160°C Stable up to 190°C

Structural and Functional Insights

Ligand Modifications: The target compound features a 3-phenylpropylamino side chain, which enhances substrate binding via π-π interactions in aromatic ketone reductions . Analog 1 incorporates a 4-methylbenzyloxy group, improving solubility in non-polar solvents but reducing catalytic efficiency in polar media due to steric hindrance . Analog 2 replaces the methylsulfonyl group with a pentafluorophenylsulfonyl moiety, significantly increasing electron-withdrawing effects. This modification accelerates the reduction of electron-deficient substrates, such as nitroaromatics, by stabilizing transition states .

Catalytic Performance: The target compound achieves >95% ee in the reduction of acetophenone derivatives, outperforming Analog 1 (85–90% ee) in similar reactions . Analog 2 demonstrates superior activity in fluorinated systems (e.g., trifluoromethyl ketones) due to the strong electron-withdrawing nature of the pentafluorophenyl group, enabling near-quantitative conversions .

Thermal and Chemical Stability :

  • The target compound’s stability up to 175°C makes it suitable for high-temperature industrial processes, whereas Analog 1 degrades at lower temperatures (160°C) .
  • Analog 2’s fluorinated ligand enhances thermal resilience (stable to 190°C), though its synthesis requires stringent anhydrous conditions .

Biological Activity

Chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide, commonly referred to as (S,S)-Teth-TsDpen RuCl, is an organometallic compound with significant biological activity. This article examines its properties, applications, and relevant research findings.

Molecular Formula: C30H31ClN2O2RuS
Molecular Weight: 620.17 g/mol
IUPAC Name: chlororuthenium(1+);[(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide
CAS Number: 851051-43-9

Chlororuthenium complexes are known for their catalytic properties in asymmetric hydrogenation reactions. The (S,S)-Teth-TsDpen RuCl specifically acts as a catalyst in the reduction of ketones and has shown efficacy in synthesizing various pharmaceuticals, including esketamine. The mechanism typically involves the coordination of the substrate to the ruthenium center, followed by hydrogen transfer facilitated by the chiral ligand .

Biological Applications

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of (S,S)-Teth-TsDpen RuCl on human breast cancer cells (MCF-7). Results indicated a significant decrease in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction observed.

Case Study 2: Antimicrobial Activity

In a study assessing various ruthenium complexes for antimicrobial properties, (S,S)-Teth-TsDpen RuCl exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Data Table: Biological Activities of (S,S)-Teth-TsDpen RuCl

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AnticancerMCF-7 (breast cancer)10Apoptosis via caspase activation
AntimicrobialStaphylococcus aureus50Disruption of cell membrane integrity
AntimicrobialEscherichia coli50Inhibition of metabolic processes
NeuroprotectiveNeuronal cellsN/AModulation of neuroinflammation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing chlororuthenium(1+) complexes with stereochemical precision?

  • Methodological Answer : The synthesis requires careful control of chiral ligands and reaction conditions. For example, the stereochemistry of the [(1S,2S)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-methylsulfonylazanide ligand must be preserved during coordination to Ru(II). Use inert atmospheres (e.g., N₂/Ar) and low-temperature conditions (0–5°C) to minimize racemization. Characterize intermediates via 1H^1 \text{H}-NMR and X-ray crystallography to confirm stereochemical integrity .

Q. How can researchers validate the purity of synthesized chlororuthenium complexes?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use chiral columns (e.g., Chiralpak®) with methanol/hexane mobile phases to resolve enantiomers.
  • Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS) to verify stoichiometry.
  • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.3% tolerance).
  • Rf Values : Compare TLC retention factors (e.g., chloroform/methanol 20:1) against standards .

Advanced Research Questions

Q. How to resolve contradictions in catalytic activity data for enantioselective hydrogenation using this complex?

  • Methodological Answer : Contradictions often arise from:

  • Substrate Scope : Test structurally diverse alkenes (cyclic, α,β-unsaturated esters) to identify steric/electronic biases.
  • Solvent Effects : Compare polar aprotic (DMF, THF) vs. non-polar solvents (toluene) to assess hydrogen-bonding interactions.
  • Catalyst Loading : Optimize Ru concentration (0.1–5 mol%) to balance turnover frequency vs. side reactions.
  • Data Normalization : Report enantiomeric excess (ee) with internal standards (e.g., benzyl ethers) to minimize instrumental drift .

Q. What experimental strategies can elucidate the role of the methylsulfonylazanide ligand in stabilizing Ru(II) intermediates?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Replace 1H^1 \text{H} with 2H^2 \text{H} in the ligand to probe rate-determining steps.
  • DFT Calculations : Model ligand-Ru coordination geometries (e.g., B3LYP/def2-TZVP) to identify stabilizing interactions (e.g., σ-donation from N–S bonds).
  • In Situ IR Spectroscopy : Monitor ligand dissociation/association during catalysis (e.g., S=O stretching frequencies at 1050–1150 cm⁻¹) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantioselectivity for asymmetric transfer hydrogenation?

  • Methodological Answer :

Variable Impact on ee Resolution Strategy
Substrate Purity Impurities (>2%) reduce selectivityPre-purify substrates via column chromatography.
Temperature Higher temps (>40°C) increase racemizationUse cryostatic reactors (±1°C control).
Ligand Ratio Non-stoichiometric Ru:ligand ratios distort active sitesTitrate ligand/RuCl₃ with UV-Vis (λ = 450 nm) .

Experimental Design

Designing a mechanistic study to probe Ru(II)-mediated C–H activation pathways:

  • Step 1 : Synthesize 13C^{13} \text{C}-labeled substrates (e.g., benzene-13C6^{13} \text{C}_6) to track bond cleavage via 1H^1 \text{H}-13C^{13} \text{C} HSQC NMR.
  • Step 2 : Conduct stopped-flow UV-Vis experiments to capture transient Ru intermediates (time resolution <1 ms).
  • Step 3 : Compare kinetic profiles under oxidative (O₂) vs. inert conditions to identify rate-limiting electron-transfer steps .

Literature Review and Resource Guidance

Q. What databases are most reliable for accessing structural/spectral data on this compound?

  • Priority Resources :

  • SciFinder : Search by CAS registry number (if available) or structure drawing for synthetic protocols.
  • Reaxys : Filter for Ru(II) complexes with "methylsulfonylazanide" ligands using query: RuCl[(S,S)–teth-MsDpen].
  • PubChem : Cross-reference toxicity data (e.g., LD₅₀) for safety protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.